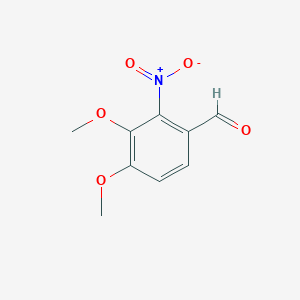

3,4-Dimethoxy-2-nitrobenzaldehyde

Übersicht

Beschreibung

The compound of interest, 3,4-Dimethoxy-2-nitrobenzaldehyde, is related to various nitrobenzaldehyde derivatives that have been synthesized and studied for their chemical properties and reactivity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed. For instance, the synthesis of related compounds such as 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene and 2-hydroxy-3-iodo-5-nitrobenzaldehyde involves condensation reactions and the study of their molecular interactions .

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dimethoxy-2-nitrobenzaldehyde often involves multi-step processes including condensation, catalytic reduction, diazotization, and nucleophilic substitution . For example, the synthesis of 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene was achieved through the condensation of 2,3-dimethoxybenzaldehyde with nitromethane using microwave irradiation, which is a solvent-free method . This suggests that the synthesis of 3,4-Dimethoxy-2-nitrobenzaldehyde could potentially be carried out using similar techniques.

Molecular Structure Analysis

The molecular structure of compounds in the nitrobenzaldehyde family is characterized by the presence of nitro groups and other substituents on the benzene ring. The dihedral angle between the mean planes of the benzene ring and the substituent groups, such as the nitroalkenyl group in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, is a critical parameter that can influence the compound's reactivity and interactions . The presence of methoxy groups can also affect the electronic distribution within the molecule, potentially impacting its reactivity.

Chemical Reactions Analysis

The photoinduced conversion of nitrobenzaldehyde derivatives into nitroso compounds has been studied, revealing that the presence of dimethoxy groups can influence the absorption spectra and the formation of triplet states with charge transfer (CT) character . This indicates that the chemical reactivity of 3,4-Dimethoxy-2-nitrobenzaldehyde under light irradiation could also lead to the formation of nitroso derivatives, which is an important consideration for potential applications in photochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their molecular structure, including the type and position of substituents on the benzene ring. For instance, the presence of iodo and nitro substituents can lead to the formation of specific interactions such as iodo-nitro interactions and aromatic pi-pi stacking, which can dictate the compound's aggregation behavior and solubility . Similarly, the dimethoxy groups in 3,4-Dimethoxy-2-nitrobenzaldehyde are likely to affect its solubility, melting point, and other physical properties, as well as its ability to form hydrogen bonds and other non-covalent interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitroindoles and Stilbene Compounds

3,4-Dimethoxy-2-nitrobenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it plays a role in the conversion of o-nitrobenzaldehydes into 2-nitroindoles, a process integral to the Sundberg indole synthesis (Pelkey & Gribble, 1997). Additionally, this chemical has been used in the synthesis of resveratrol analogues, compounds with potential biological activity, through a series of reactions including condensation, catalytic reduction, and nucleophilic substitution (Zhang Xi-quan, 2007).

Formation of Metal Complexes

Another application involves the synthesis and optical study of metal complexes using 3,4-dimethoxy benzaldehyde hydrazones (Mekkey, Mal, & Kadhim, 2020). These complexes, formed with metals like Cr(III), Fe(III), Co(II), and Ni(II), exhibit specific optical absorption properties, making them of interest in fields like materials science.

Photochemical Studies

The compound has been involved in photochemical studies, particularly in examining the effects of dimethoxy groups on the photoconversion of 2-nitrobenzyl alcohols and aldehydes into nitroso derivatives (Görner, 2005). This research enhances understanding of the photochemical properties of nitrobenzyl compounds, which can be applied in various scientific domains.

Synthesis of Hydrazones

It's also used in the synthesis of new hydrazones via condensation reaction with aryl hydrazine hydrochlorides. This process involves several steps, including esterification, nitration, hydrolysis, and methylation (Luong Truong Minh & Hoa Nguyen Thi My, 2021). The development of these hydrazones has implications for further chemical synthesis and potential applications in drug development.

Safety And Hazards

3,4-Dimethoxy-2-nitrobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity and skin irritation . The safety data sheet advises against breathing in mist, gas, or vapors of the compound and recommends wearing protective gloves and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXOKHNXAGVMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944632 | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2-nitrobenzaldehyde | |

CAS RN |

22027-96-9, 55149-84-3 | |

| Record name | Nitroveratraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022027969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-2-NITROBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)